Anagrelide-13C3 is a carbon-13 labeled derivative of anagrelide, a potent type III phosphodiesterase inhibitor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of anagrelide. The incorporation of carbon-13 isotopes enhances its utility in mass spectrometry and other analytical techniques, making it a valuable tool for studying its effects on megakaryocyte maturation and platelet aggregation. Anagrelide itself is clinically significant for its ability to reduce platelet counts in conditions such as essential thrombocythemia, where patients have an excess of platelets in their blood.
Anagrelide-13C3 is classified under heterocyclic compounds due to its imidazoquinazoline core structure. It is synthesized from starting materials like 2,3-dichlorobenzyl alcohol through various chemical reactions including nitration and cyclization. The compound's synthesis not only focuses on achieving high yields but also emphasizes minimizing toxic by-products .
The synthesis of Anagrelide-13C3 involves several key steps:
The optimization of these methods focuses on enhancing yield and purity while reducing environmental impact from hazardous reagents.
Anagrelide-13C3 has the molecular formula with a molecular weight of 259.07 g/mol. The compound features a unique imidazoquinazoline core, which is crucial for its biological activity. The presence of carbon-13 isotopes allows for precise tracking during analytical studies, particularly in mass spectrometry applications .
Anagrelide-13C3 can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen gas for reduction and nitric acid for nitration. The specific reaction conditions dictate the major products formed, typically resulting in various derivatives of the imidazoquinazoline structure .
Anagrelide-13C3 functions primarily as a phosphodiesterase inhibitor, leading to decreased platelet aggregation and megakaryocyte maturation. By inhibiting phosphodiesterase activity, it elevates cyclic adenosine monophosphate levels within cells, which subsequently reduces platelet production from megakaryocytes in the bone marrow. This mechanism is vital for managing conditions characterized by elevated platelet counts, such as essential thrombocythemia .
Anagrelide-13C3 exhibits specific physical properties that are essential for its application in research:
The chemical properties include reactivity with various functional groups, allowing it to participate in diverse chemical reactions relevant for synthetic chemistry .
Anagrelide-13C3 finds extensive applications in various fields:
Additionally, it plays a role in drug development efforts aimed at creating new pharmaceuticals that modulate platelet functions .
Anagrelide-13C3 represents a strategically labeled isotopologue of the antiplatelet pharmaceutical agent anagrelide, incorporating three carbon-13 (¹³C) atoms at specific molecular positions. This stable isotope-labeled compound serves as an indispensable tool in advanced pharmacological research, enabling precise tracking of drug disposition and metabolism without altering the parent molecule's biochemical behavior. Its development aligns with evolving regulatory expectations for comprehensive drug characterization and reflects sophisticated applications of isotopic technology in modern drug development pipelines [2] [10].
Anagrelide-13C3 (CAS 1219531-58-4) possesses the molecular formula C₇¹³C₃H₇Cl₂N₃O, with a molecular weight of 259.06 g/mol, reflecting a 3 Da increase compared to the unlabeled compound (CAS 68475-42-3). The isotopic labeling occurs at the quinazolinone ring positions, specifically denoted as 6,7-dichloro-3,5-dihydro-1H-(2,4,5-¹³C₃)imidazolo[2,1-b]quinazolin-2-one in IUPAC nomenclature. This strategic placement ensures metabolic stability of the label during biological studies [1] [3].
The compound presents as an off-white to pale yellow solid with a melting point exceeding 300°C (with decomposition). It demonstrates slight solubility in trifluoroacetic acid (TFA) and requires storage at -20°C for long-term stability. Commercial preparations specify high isotopic enrichment (≥99% atom ¹³C) and chemical purity (≥98%), critical parameters for reliable tracer studies. The isotopic integrity is verifiable through its characteristic mass spectral signature, where the molecular ion cluster shows a predictable shift compared to the unlabeled analogue [1] [3] [6].
Table 1: Physicochemical Properties of Anagrelide-13C3
Property | Specification |
---|---|
CAS Number | 1219531-58-4 |
Unlabeled CAS | 68475-42-3 |
Molecular Formula | C₇¹³C₃H₇Cl₂N₃O |
Molecular Weight | 259.06 g/mol |
Isotopic Enrichment | ≥99% atom ¹³C |
Chemical Purity | ≥98% |
Appearance | Off-white to pale yellow solid |
Melting Point | >300°C (dec.) |
Storage Conditions | -20°C |
SMILES Notation | ClC1=C(Cl)C=CC2=C1CN(¹³C([H])¹³C=O)[¹³C]3=N2 |
The emergence of stable isotope-labeled pharmaceuticals traces back to pioneering work in the 1970s, with Knapp et al.'s 1972 investigation of nortriptyline metabolism representing the inaugural application in pharmacokinetic research [2]. This established a paradigm for employing non-radioactive tracers in drug disposition studies. Stable isotopes (²H, ¹³C, ¹⁵N, ¹⁸O) provide distinct analytical advantages without radiation hazards, enabling safe human studies including those in vulnerable populations—an imperative advancement over radiolabeled compounds which carry significant regulatory and safety constraints [5] [10].
Regulatory frameworks increasingly recognize stable isotope methodologies as essential for comprehensive drug characterization. The FDA and EMA acknowledge their critical role in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, particularly through microdosing approaches that minimize patient risk. Anagrelide-13C3 exemplifies this evolution, serving as an internal standard in mass spectrometry and enabling absolute quantification of the parent drug and metabolites in biological matrices—a requirement for robust bioanalytical method validation under Good Laboratory Practice (GLP) regulations [2] [8] [10].
The synthesis of such labeled compounds prioritizes late-stage isotope incorporation to minimize costs and synthetic complexity. For Anagrelide-13C3, this typically involves using ¹³C-enriched precursors (e.g., potassium cyanide-¹³C or methanol-¹³C) in ring-forming reactions, ensuring isotopic stability during metabolic processes. This synthetic strategy addresses key challenges in isotopic chemistry: avoiding isotope dilution effects and maintaining metabolic relevance while achieving sufficient mass difference for analytical discrimination (typically ≥3 Da) [10].
Stable isotope labeling fundamentally transforms pharmacological research by enabling:
High-Resolution Pharmacokinetic Studies: Anagrelide-13C3 permits simultaneous administration with unlabeled drug in "stable isotope co-administration" studies. This allows researchers to differentiate between administered drug and endogenous compounds, precisely quantifying absorption kinetics, bioavailability, and enterohepatic recirculation without sequential dosing artifacts. The compound's 3 Da mass shift enables unambiguous detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS), even in complex biological matrices [2] [8].
Metabolic Pathway Elucidation: When combined with high-resolution mass spectrometry, Anagrelide-13C3 facilitates comprehensive metabolite profiling. Its isotopic signature produces characteristic doublet peaks in mass spectra (separated by 3 m/z units), allowing immediate discrimination of drug-derived metabolites from endogenous compounds. This proved crucial in identifying anagrelide's major active metabolite (3-hydroxyanagrelide) and the inactive metabolite RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline), clarifying the drug's complex metabolic fate [4] [8].
Advanced Analytical Applications:
Table 2: Mass Spectrometry Applications for Anagrelide-13C3
Application | Analytical Technique | Key Advantage |
---|---|---|
Pharmacokinetic Profiling | LC-MS/MS (MRM) | Enables simultaneous quantification of labeled and unlabeled drug with zero cross-talk |
Metabolite Identification | High-Resolution LC-MS (Orbitrap/Q-TOF) | Characteristic 3 m/z mass doublet identifies drug-derived metabolites |
Absolute Quantification | Isotope Dilution Mass Spectrometry | Eliminates matrix effects through co-elution of analyte and isotopic internal standard |
Metabolic Flux Studies | Isotope Ratio Mass Spectrometry (IRMS) | Detects extremely low enrichment levels (0.001%) in metabolic products |
The evolution of detection technologies—particularly the coupling of isotope ratio mass spectrometry (IRMS) with chromatography—has dramatically enhanced detection sensitivity to 0.001% isotope enrichment. This allows researchers to extend observation windows and detect previously obscure metabolites. Furthermore, biocatalytic methods now complement traditional synthesis for complex isotope incorporation, expanding access to labeled drug standards like Anagrelide-13C3 that meet Good Manufacturing Practice (GMP) standards for clinical research applications [5] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7